“6-Ethynylimidazo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1372096-41-7 . It has a molecular weight of 143.15 and its IUPAC name is 6-ethynylimidazo[1,2-a]pyrazine . The physical form of this compound is liquid .
The InChI code for “6-Ethynylimidazo[1,2-a]pyrazine” is 1S/C8H5N3/c1-2-7-6-11-4-3-9-8(11)5-10-7/h1,3-6H . The InChI key is ALNLKKWQOAJCJY-UHFFFAOYSA-N .
“6-Ethynylimidazo[1,2-a]pyrazine” has a molecular weight of 143.15 . The physical form of this compound is liquid .
6-Ethynylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique structure, which consists of an imidazo[1,2-a]pyrazine core with an ethynyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be derived from various synthetic pathways that involve the manipulation of imidazo[1,2-a]pyrazine derivatives. Research has shown that compounds within this class exhibit diverse biological activities, making them valuable in pharmaceutical applications.
6-Ethynylimidazo[1,2-a]pyrazine is classified as a heterocyclic aromatic compound. It belongs to the broader category of imidazole derivatives, which are known for their roles in biological systems and as precursors for various pharmaceuticals.
The synthesis of 6-ethynylimidazo[1,2-a]pyrazine typically involves several key steps:
In one reported synthesis, 4-(imidazo[1,2-b]pyridazine-3-base)-2-methyl-3-butyne-2-alcohol is reacted with sodium hydroxide in a solvent like toluene under nitrogen atmosphere to yield 6-ethynylimidazo[1,2-a]pyrazine through a series of reactions including refluxing for extended periods and subsequent purification steps .
The molecular structure of 6-ethynylimidazo[1,2-a]pyrazine features:
6-Ethynylimidazo[1,2-a]pyrazine can participate in various chemical reactions:
The reactivity of the ethynyl group allows for versatile modifications that can lead to derivatives with enhanced biological properties. For example, reactions involving palladium-catalyzed cross-couplings have been extensively studied for synthesizing related compounds .
The mechanism of action for compounds containing the imidazo[1,2-a]pyrazine scaffold often involves interaction with biological targets such as enzymes or receptors. The ethynyl group may enhance binding affinity or alter pharmacokinetic properties.
Research indicates that similar compounds exhibit activity against certain cancer cell lines and may act as inhibitors for specific kinases involved in tumor growth . The precise mechanism often requires further investigation through biochemical assays.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the identity and purity of synthesized compounds .
6-Ethynylimidazo[1,2-a]pyrazine has potential applications in:
The systematic IUPAC name for this compound is 6-ethynylimidazo[1,2-a]pyrazine, reflecting its core heterocyclic structure and substituent position. It features an imidazo[1,2-a]pyrazine system—a bicyclic scaffold comprising fused imidazole and pyrazine rings—with an ethynyl (-C≡CH) group at the 6-position [1] [3]. As shown in Table 1, the compound exists as a planar aromatic system where the ethynyl group introduces steric linearity and electronic perturbation. The molecular formula is C₈H₅N₃, with a molecular weight of 143.15 g/mol [1] [5] [9]. The ethynyl substituent significantly influences the electron density distribution, rendering the 3- and 5-positions electrophilic due to the electron-withdrawing nature of the pyrazine nitrogens [3] [6]. This electronic profile facilitates regioselective reactions, particularly at the ethynyl terminus or electron-deficient ring positions.
Table 1: Core Identification Data
Property | Value |
---|---|
IUPAC Name | 6-Ethynylimidazo[1,2-a]pyrazine |
CAS Registry Numbers | 1372096-41-7 (primary), 943320-47-6* |
Molecular Formula | C₈H₅N₃ |
SMILES | C#CC₁=CN₂C(C=N₁)=NC=C₂ |
Aromatic System | Bicyclic, planar |
Note: Discrepancies exist in CAS registries; 943320-47-6 may refer to the 3-ethynyl isomer [4] [9].
6-Ethynylimidazo[1,2-a]pyrazine exhibits moderate lipophilicity (calculated LogP ≈ 0.71) and a topological polar surface area (TPSA) of 30.19 Ų [3] [9]. These properties suggest balanced membrane permeability and solubility, aligning with its applications in medicinal chemistry. The compound is typically supplied as a white-to-yellow crystalline solid, requiring storage at 2–8°C to maintain stability [5] [7]. It displays limited water solubility but dissolves in polar organic solvents like DMSO or ethanol. The ethynyl group enables further functionalization via click chemistry (e.g., azide-alkyne cycloadditions), while the ring system participates in electrophilic substitutions or metal-catalyzed couplings [8] [10].
Table 2: Physicochemical and Computational Parameters
Parameter | Value | Significance |
---|---|---|
LogP | 0.71 | Moderate lipophilicity |
TPSA | 30.19 Ų | Membrane permeability potential |
Hydrogen Bond Acceptors | 3 | Solubility and protein interaction capacity |
Hydrogen Bond Donors | 0 | Solubility limitation |
Rotatable Bonds | 0 | Conformational rigidity |
Stability | 2–8°C storage | Thermal sensitivity |
6-Ethynylimidazo[1,2-a]pyrazine emerged from targeted drug discovery efforts in the early 2010s, initially identified as a key intermediate in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) modulators. As disclosed in a 2018 study, it was synthesized as part of a structure-activity relationship (SAR) campaign starting from high-throughput screening hit 5 (an unsubstituted imidazo[1,2-a]pyrazine) [2]. Researchers optimized this lead by introducing alkynyl groups to enhance selectivity for AMPARs associated with the transmembrane regulatory protein γ-8 (TARP γ-8). The ethynyl moiety was strategically incorporated to improve ligand-receptor interactions while maintaining metabolic stability.
This compound represented a transitional scaffold in medicinal chemistry, bridging early imidazopyrazine-based modulators (e.g., compound 5) and advanced pyrazolopyrimidine derivatives like JNJ-61432059 (26) [2]. The latter exhibited superior pharmacokinetics, leading to the discontinuation of 6-ethynylimidazo[1,2-a]pyrazine as a clinical candidate. Despite this, it remains a valuable synthetic building block for central nervous system (CNS)-targeted agents due to its brain penetrance and modular derivatization potential.
The imidazo[1,2-a]pyrazine core of 6-ethynylimidazo[1,2-a]pyrazine is a privileged scaffold in drug design, combining hydrogen-bonding capability, aromatic stability, and synthetic versatility. Its significance arises from three key aspects:
Table 3: Role in Heterocyclic Compound Design
Feature | Chemical Advantage | Application Example |
---|---|---|
Ethynyl Group | Click chemistry compatibility | Modular derivatization via azide cycloaddition |
Pyrazine Nitrogens | Electron deficiency | Electrophilic substitution reactions |
Bicyclic Aromatic System | Planarity and π-stacking capacity | Protein binding enhancement |
Nitrogen Atom Positioning | Metal coordination sites | Catalyst design or corrosion inhibition |
The compound’s synthetic utility is exemplified by routes involving halogenated precursors (e.g., 6-bromoimidazo[1,2-a]pyrazine), where palladium-catalyzed Sonogashira coupling installs the ethynyl group [2]. This approach aligns with modern trends in C–H functionalization and radical chemistry, enabling late-stage diversification of the imidazopyrazine scaffold [8]. Consequently, 6-ethynylimidazo[1,2-a]pyrazine serves as a versatile intermediate for accessing complex molecules in medicinal and materials chemistry.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7